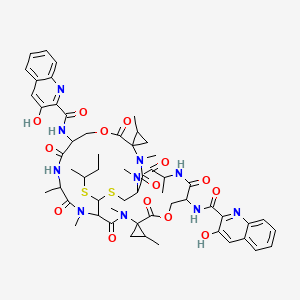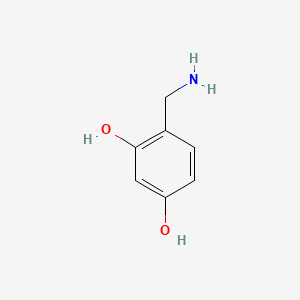
2,4-二羟基苄胺
描述
2,4-Dihydroxybenzylamine is a chemical compound known for its unique properties and applications in various fields. It is a derivative of benzylamine, characterized by the presence of two hydroxyl groups at the 2 and 4 positions on the benzene ring. This compound has garnered attention due to its potential as an inhibitor of certain enzymes and its role in scientific research.
科学研究应用
2,4-Dihydroxybenzylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the production of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly for enzymes involved in redox reactions.
Medicine: Research has explored its use in developing treatments for diseases related to oxidative stress and enzyme dysregulation.
Industry: It is utilized in the synthesis of polymers and other materials with specific properties.
作用机制
Target of Action
The primary target of 2,4-Dihydroxybenzylamine (2,4-DHBA) is the glutathione reductase enzyme . This enzyme plays a crucial role in maintaining high intracellular levels of glutathione, a potent antioxidant that protects cells from oxidative stress .
Mode of Action
2,4-DHBA acts as a specific inhibitor of glutathione reductase . The inhibition of this enzyme by 2,4-DHBA requires the presence of the co-factor NADPH . The compound interacts at two inhibitory sites on the enzyme, as determined by a Hill-type plot analysis . It competes with the substrate oxidized glutathione, and reducing agents like glutathione and dithioerythritol can protect the enzyme from its inhibitory effect .
Biochemical Pathways
By inhibiting glutathione reductase, 2,4-DHBA affects the glutathione-antioxidant system . This system is crucial for protecting cells from oxidative damage. The inhibition of glutathione reductase disrupts this system, potentially leading to increased oxidative stress within the cell .
Result of Action
The inhibition of glutathione reductase by 2,4-DHBA leads to a decrease in the intracellular levels of glutathione . This can result in increased susceptibility to oxidative stress, which can cause damage to cellular components, including proteins, lipids, and DNA .
Action Environment
The action of 2,4-DHBA, like many other compounds, can be influenced by various environmental factors. It’s important to note that the stability and activity of similar compounds can be affected by factors such as pH, temperature, and the presence of other compounds .
生化分析
Biochemical Properties
2,4-Dihydroxybenzylamine plays a crucial role in biochemical reactions, particularly as an inhibitor of the enzyme glutathione reductase . This enzyme is essential for maintaining high intracellular levels of glutathione, a critical antioxidant. The inhibition of glutathione reductase by 2,4-Dihydroxybenzylamine requires the presence of the co-factor NADPH and is characterized by a rapid, irreversible mechanism . The compound competes with oxidized glutathione at the enzyme’s active site, suggesting a free radical effect near this site .
Cellular Effects
2,4-Dihydroxybenzylamine has been shown to influence various cellular processes. It inhibits DNA polymerase in certain melanoma cells, thereby affecting DNA replication and cell proliferation . Additionally, 2,4-Dihydroxybenzylamine’s inhibition of glutathione reductase disrupts the redox balance within cells, leading to increased oxidative stress and potential cell damage . This compound also impacts cell signaling pathways and gene expression by modulating the levels of reactive oxygen species (ROS) within the cell .
Molecular Mechanism
At the molecular level, 2,4-Dihydroxybenzylamine exerts its effects primarily through the inhibition of glutathione reductase . This inhibition involves a stoichiometric titration of the enzyme and is not reversed by gel-filtration, indicating an irreversible mechanism . The compound interacts with two inhibitory sites on the enzyme, as determined by Hill-type plot analysis . Additionally, 2,4-Dihydroxybenzylamine competes with oxidized glutathione at the enzyme’s active site, and reducing agents such as glutathione and dithioerythritol can protect the enzyme from inhibition .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4-Dihydroxybenzylamine have been observed to change over time. The compound’s inhibition of glutathione reductase occurs rapidly and is time-dependent . Studies have shown that the inhibition is irreversible and involves a stoichiometric titration of the enzyme . Long-term exposure to 2,4-Dihydroxybenzylamine can lead to sustained oxidative stress and potential cellular damage due to the disruption of the redox balance .
Dosage Effects in Animal Models
The effects of 2,4-Dihydroxybenzylamine vary with different dosages in animal models. At lower doses, the compound effectively inhibits glutathione reductase without causing significant toxicity . At higher doses, 2,4-Dihydroxybenzylamine can induce oxidative stress and cellular damage due to the accumulation of ROS . Threshold effects have been observed, where the compound’s inhibitory effects on glutathione reductase become more pronounced at higher concentrations .
Metabolic Pathways
2,4-Dihydroxybenzylamine is involved in metabolic pathways related to the redox balance within cells. It interacts with enzymes such as glutathione reductase and cofactors like NADPH . The compound’s inhibition of glutathione reductase affects the levels of glutathione and oxidized glutathione, thereby influencing the overall redox state of the cell . This disruption can lead to changes in metabolic flux and metabolite levels within the cell .
Transport and Distribution
Within cells and tissues, 2,4-Dihydroxybenzylamine is transported and distributed through various mechanisms. The compound’s interaction with transporters and binding proteins affects its localization and accumulation . Studies have shown that 2,4-Dihydroxybenzylamine can be actively transported into cells, where it exerts its inhibitory effects on glutathione reductase . The distribution of the compound within tissues is influenced by its binding affinity to specific proteins and transporters .
Subcellular Localization
The subcellular localization of 2,4-Dihydroxybenzylamine plays a significant role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with glutathione reductase . Additionally, 2,4-Dihydroxybenzylamine may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for the compound’s ability to modulate the redox balance within cells and exert its biochemical effects .
准备方法
Synthetic Routes and Reaction Conditions: 2,4-Dihydroxybenzylamine can be synthesized through several methods. One common approach involves the reduction of 2,4-dihydroxybenzaldehyde using a reducing agent such as sodium borohydride. The reaction typically occurs in an alcohol solvent under mild conditions, yielding 2,4-dihydroxybenzylamine as the primary product.
Industrial Production Methods: Industrial production of 2,4-dihydroxybenzylamine often involves the catalytic hydrogenation of 2,4-dihydroxybenzaldehyde. This process uses a metal catalyst, such as palladium on carbon, under hydrogen gas pressure. The reaction is carried out in a suitable solvent, such as ethanol, to achieve high yields and purity.
化学反应分析
Types of Reactions: 2,4-Dihydroxybenzylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Amines and alcohols.
Substitution: Various substituted benzylamines.
相似化合物的比较
3,4-Dihydroxybenzylamine: Another benzylamine derivative with hydroxyl groups at the 3 and 4 positions.
2,3-Dihydroxybenzylamine: A compound with hydroxyl groups at the 2 and 3 positions.
Dopamine: A well-known neurotransmitter with a similar structure but different biological functions.
Uniqueness: 2,4-Dihydroxybenzylamine is unique due to its specific hydroxyl group positioning, which imparts distinct chemical and biological properties. Its ability to inhibit certain enzymes more effectively than other similar compounds makes it valuable in research and potential therapeutic applications.
属性
IUPAC Name |
4-(aminomethyl)benzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c8-4-5-1-2-6(9)3-7(5)10/h1-3,9-10H,4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJJYHNCUAZNAOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
93777-56-1 (mesylate) | |
| Record name | 2,4-Dihydroxybenzylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063452562 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70212875 | |
| Record name | 2,4-Dihydroxybenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70212875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63452-56-2 | |
| Record name | 2,4-Dihydroxybenzylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063452562 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Dihydroxybenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70212875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2,4-Dihydroxybenzylamine interact with glutathione reductase and what are the downstream effects of this interaction?
A: Unfortunately, the abstract provided doesn't delve into the specific mechanism of interaction between 2,4-Dihydroxybenzylamine and glutathione reductase. Further research into the full text of the paper [] is necessary to understand how the compound binds to the enzyme, whether it's competitive or non-competitive inhibition, and the specific residues involved.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


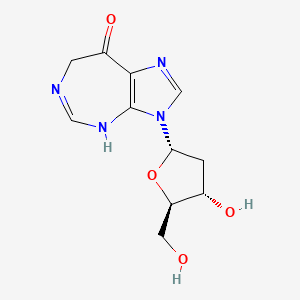

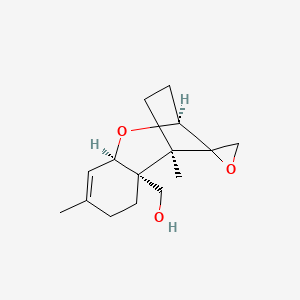
![7-(Dimethylamino)-8-methoxy-9-methyl-6,7,8,9-tetrahydro-5H,14H-5,9-epoxy-4b,9a,15-triazadibenzo[b,h]cyclonona[1,2,3,4-jkl]cyclopenta[e]-as-indacen-16-ol](/img/structure/B1203712.png)


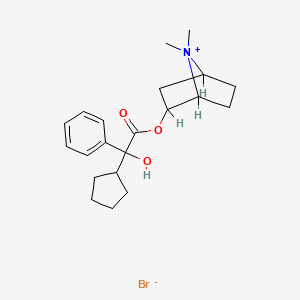



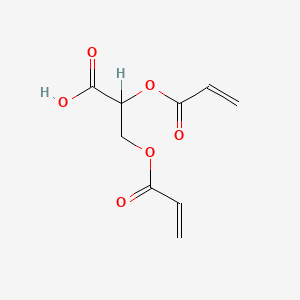
![N,4-bis[4-[(1-methylpyridin-1-ium-4-yl)amino]phenyl]benzamide](/img/structure/B1203727.png)
